molecular formula C10H17NO2 B2874014 tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-33-7

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2874014
CAS No.: 467454-33-7
M. Wt: 183.251
InChI Key: XPVHUBNFWUIHDH-UHFFFAOYSA-N
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Description

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Mechanism of Action

Mode of Action

The exact mode of action of “tert-Butyl 2-azabicyclo[21It is known that the compound’s structure, which includes a bicyclic hexane ring, allows it to interact with various biological targets . The compound’s interactions with its targets lead to changes in cellular processes, but these changes are currently under investigation .

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl 2-azabicyclo[21The compound’s unique structure suggests that it may interact with a variety of biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate” are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of “tert-Butyl 2-azabicyclo[211]hexane-2-carboxylate” are currently under investigationIts unique structure suggests that it may have a variety of effects on cells .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. The compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition, where photochemistry is used to create new building blocks . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and modular approaches can be scaled up for industrial applications. The use of photochemistry in large-scale production can be advantageous due to its efficiency and the ability to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different spatial arrangement and functional group compatibility, making it a versatile building block in synthetic chemistry and drug design.

Properties

IUPAC Name

tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVHUBNFWUIHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467454-33-7
Record name tert-Butyl 2-aza-bicyclo[2.1.1]hexane-2-carboxylate
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